4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthetic Routes and Characterization
Researchers have developed methods for synthesizing benzothiazole derivatives, including compounds structurally related to 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide. These synthesis processes often involve multicomponent reactions, microwave-assisted synthesis, or copper-catalyzed intramolecular cyclization, aiming to produce a variety of compounds efficiently and with high yield. The characterized compounds are typically analyzed using spectroscopy (IR, NMR, mass spectrometry) and sometimes X-ray crystallography to determine their structure and purity (Shyam & Tiwari, 1977), (Hossaini et al., 2017).
Crystal Structure and Molecular Interactions
Studies on compounds similar to 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide have also focused on their crystal structure, demonstrating how molecular interactions, such as hydrogen bonding and π-π stacking, influence their solid-state assembly. These insights are crucial for understanding the material properties and potential applications of these compounds in various fields (Saeed et al., 2020).
Biological Activity
Antibacterial Properties
Some studies have explored the antibacterial properties of benzothiazole derivatives, including those structurally related to 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide. These compounds have been tested against various bacterial strains, showing promising activity that could lead to the development of new antibacterial agents (Obasi et al., 2017).
Material Science and Fluorescence
Fluorescence Studies
The fluorescence properties of benzothiazole derivatives have been investigated, highlighting their potential as blue light-emitting materials. This research could have implications for the development of new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) (Mahadevan et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in inflammatory responses, such as cyclo-oxygenase (cox) enzymes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly inhibiting their function and leading to downstream effects .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may affect the arachidonic acid pathway, which is involved in the production of prostaglandins and leukotrienes .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may have anti-inflammatory and analgesic activities .
properties
IUPAC Name |
4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZLWFQYHFVGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
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